2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide
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Overview
Description
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide is a heterocyclic compound that contains a benzothiadiazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with sulfur-containing reagents to form the benzothiadiazepine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.
Scientific Research Applications
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepines: Compounds with a similar benzothiazepine ring structure but different substituents.
Benzodiazepines: Compounds with a benzodiazepine ring structure, commonly used as pharmaceuticals.
Thiadiazepines: Compounds with a thiadiazepine ring structure, differing in the position of sulfur and nitrogen atoms.
Uniqueness
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-1-phenyl-, 2,2-dioxide is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
61154-82-3 |
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Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2,2-dioxo-1-phenyl-5H-2λ6,1,5-benzothiadiazepin-4-one |
InChI |
InChI=1S/C14H12N2O3S/c17-14-10-20(18,19)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15-14/h1-9H,10H2,(H,15,17) |
InChI Key |
BLTXVYOBZDNVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N(S1(=O)=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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